4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide
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Overview
Description
4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide is a chemical compound with the molecular formula C12H14BrN3O3 and a molecular weight of 328.2 g/mol
Preparation Methods
The synthesis of 4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the bromination of pyridine derivatives followed by acetylation and subsequent coupling with morpholine-3-carboxamide. The reaction conditions often involve the use of reagents such as n-butyllithium (n-BuLi) and dimethylformamide (DMF) under controlled temperatures .
Chemical Reactions Analysis
4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block for the development of new chemical entities.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression .
Comparison with Similar Compounds
4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide can be compared with other similar compounds, such as:
4-(5-bromopyridin-3-yl)morpholine: This compound shares a similar pyridine ring structure but lacks the acetyl and carboxamide groups.
4-acetyl-N-(5-chloropyridin-3-yl)morpholine-3-carboxamide: This compound has a chlorine atom instead of a bromine atom in the pyridine ring, which may result in different chemical and biological properties.
Properties
Molecular Formula |
C12H14BrN3O3 |
---|---|
Molecular Weight |
328.16 g/mol |
IUPAC Name |
4-acetyl-N-(5-bromopyridin-3-yl)morpholine-3-carboxamide |
InChI |
InChI=1S/C12H14BrN3O3/c1-8(17)16-2-3-19-7-11(16)12(18)15-10-4-9(13)5-14-6-10/h4-6,11H,2-3,7H2,1H3,(H,15,18) |
InChI Key |
ZZLCVLWWVPWXFH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCOCC1C(=O)NC2=CC(=CN=C2)Br |
Origin of Product |
United States |
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